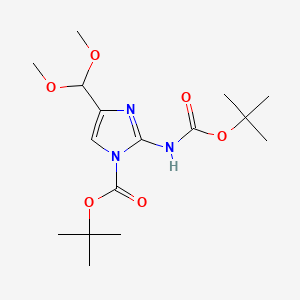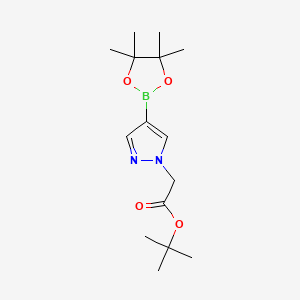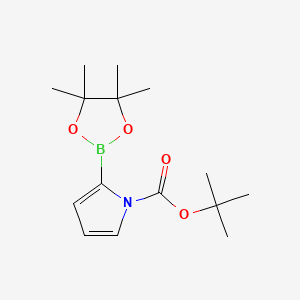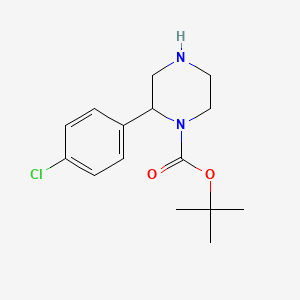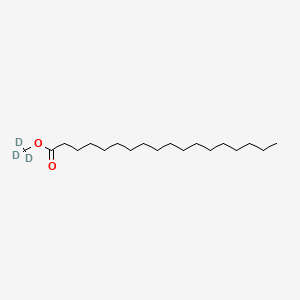
Methyl-d3 Stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d3 Stearate is a deuterium-labeled fatty acid ester. It is a derivative of octadecanoic acid (stearic acid) where three hydrogen atoms in the methyl group are replaced with deuterium. This compound is often used in scientific research to study metabolic pathways and mechanisms due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trideuteriomethyl octadecanoate typically involves the deuteration of methyl octadecanoate. One common method is the α-trideuteration of methylarenes, which can be achieved using bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like dimethyl sulfoxide-d6
Industrial Production Methods: Industrial production of trideuteriomethyl octadecanoate may involve large-scale deuteration processes using similar bases and deuterated solvents. The process is scaled up to ensure the efficient and cost-effective production of the compound while maintaining the fidelity of isotope substitution .
Chemical Reactions Analysis
Types of Reactions: Methyl-d3 Stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated fatty acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include deuterated alcohols, acids, and substituted derivatives of trideuteriomethyl octadecanoate .
Scientific Research Applications
Methyl-d3 Stearate has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: The compound helps in understanding lipid metabolism and the role of fatty acids in biological systems.
Medicine: It is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: The compound is used in the development of deuterated drugs and other industrial applications where isotopic labeling is beneficial
Mechanism of Action
The mechanism of action of trideuteriomethyl octadecanoate involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated fatty acids. The presence of deuterium alters the kinetic isotope effects, providing insights into reaction mechanisms and metabolic processes. The compound targets various enzymes and pathways involved in lipid metabolism, allowing researchers to study the effects of isotopic substitution on these processes .
Comparison with Similar Compounds
d9-Caffeine: A deuterium-substituted isotopologue of caffeine where nine hydrogen atoms are replaced with deuterium.
Deuterated Fatty Acids: Other deuterated fatty acids with similar structures but different chain lengths or degrees of deuteration.
Uniqueness: Methyl-d3 Stearate is unique due to its specific deuterium labeling at the methyl group, which provides distinct advantages in tracing and studying metabolic pathways. Its high selectivity and fidelity in isotope substitution make it a valuable tool in scientific research .
Properties
IUPAC Name |
trideuteriomethyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEUJPJOZXNMSJ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate](/img/structure/B592159.png)
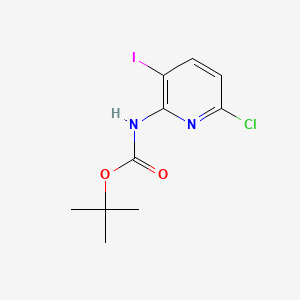
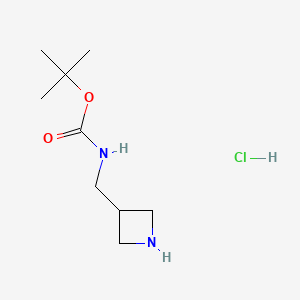
![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)
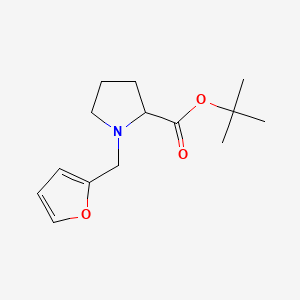
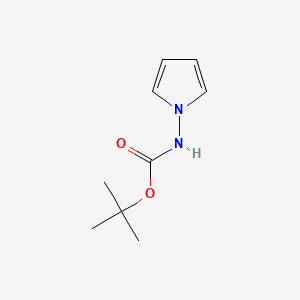
![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride](/img/structure/B592170.png)
![Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B592172.png)
